2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione
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Overview
Description
Verapliquinone D is a prenylated quinone compound isolated from marine organisms, specifically from the genus Aplidium. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Verapliquinone D can be synthesized through a series of chemical reactions involving the functionalization of quinone precursors. . The reaction conditions often include the use of specific reagents and catalysts to facilitate the functionalization and subsequent steps.
Industrial Production Methods
While detailed industrial production methods for Verapliquinone D are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale production. This may involve the use of more efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Verapliquinone D undergoes various chemical reactions, including:
Oxidation: Conversion of hydroquinone to quinone.
Reduction: Reduction of quinone to hydroquinone.
Substitution: Introduction of functional groups at specific positions on the quinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various functionalized quinones and hydroquinones, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Studied for its antitumor, antibacterial, and antiprotozoal activities.
Mechanism of Action
The mechanism of action of Verapliquinone D involves its interaction with specific molecular targets and pathways. It is known to exert its effects through redox cycling and the generation of reactive oxygen species (ROS), which can induce cell death in cancer cells and inhibit the growth of pathogens . The compound’s ability to modulate oxidative stress and cellular signaling pathways makes it a promising candidate for therapeutic development .
Comparison with Similar Compounds
Verapliquinone D can be compared with other similar compounds, such as:
Verapliquinone A: Another prenylated quinone with similar biological activities.
Griffithane D: A methoxy-1,4-benzoquinone with antitumor properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of Verapliquinone D .
Properties
CAS No. |
109954-46-3 |
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Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H24O4/c1-12(6-5-9-17(2,3)20)7-8-13-10-14(18)11-15(21-4)16(13)19/h7,10-11,20H,5-6,8-9H2,1-4H3/b12-7- |
InChI Key |
LLFLYROJZGWUAK-GHXNOFRVSA-N |
Isomeric SMILES |
C/C(=C/CC1=CC(=O)C=C(C1=O)OC)/CCCC(C)(C)O |
SMILES |
CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O |
Canonical SMILES |
CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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